N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide is a synthetic organic compound featuring a benzothiophene core linked via a hydroxyethyl chain to a 2-chlorobenzamide group. dimethylamino) . The molecular formula of the target compound is inferred to be C₁₈H₁₆ClNO₂S, assuming replacement of the dimethylamino group with a hydroxyl moiety. Key structural features include:
- 2-Hydroxyethyl linker: Introduces polarity and hydrogen-bonding capacity.
- 2-Chlorobenzamide group: Provides electrophilic character and steric bulk, influencing reactivity and binding properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-14-7-3-1-6-12(14)17(21)19-9-15(20)13-10-22-16-8-4-2-5-11(13)16/h1-8,10,15,20H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDCWHUWPXVVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position of the benzothiophene ring . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final step involves the formation of the benzamide linkage through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as rhodium or copper may be employed to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
*Inferred formula based on structural analogs.
Key Observations:
Chloro substituents at ortho (target compound) vs. meta/para positions (e.g., N-(3-chlorophenyl)-2-hydroxybenzamide ) alter electronic effects and steric hindrance, impacting crystal packing and intermolecular interactions.
Heterocyclic Influence :
- Benzothiophene (target) vs. benzamide () or thiazole () cores modulate π-stacking and metal-binding capabilities. For example, the N,O-bidentate directing group in ’s compound facilitates metal-catalyzed C–H functionalization , whereas the benzothiophene may prioritize aromatic interactions.
Synthetic Complexity: The thiazolidinone-benzimidazole hybrid in demonstrates higher synthetic complexity due to multiple heterocycles, contrasting with the relatively straightforward amide coupling likely used for the target compound.
Physicochemical and Crystallographic Comparisons
- Crystallography : Analogs like N-(3-chlorophenyl)-2-hydroxybenzamide were resolved via X-ray diffraction, revealing that chloro-substituent positioning (meta vs. para) significantly impacts molecular planarity and hydrogen-bonding networks. Similar studies for the target compound would require SHELX-based refinement .
- Thermodynamic Stability: The hydroxyethyl linker may introduce intramolecular hydrogen bonds (e.g., between hydroxyl and amide groups), enhancing stability compared to dimethylamino analogs, which lack such interactions .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene moiety, a hydroxyethyl group, and a chlorobenzamide structure. The unique configuration of these functional groups contributes to its biological activity. The following table summarizes the key structural features:
| Component | Description |
|---|---|
| Benzothiophene Moiety | Aromatic compound known for diverse biological activities |
| Hydroxyethyl Group | Enhances solubility and may influence bioactivity |
| Chlorobenzamide Structure | Imparts specific interactions with biological targets |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can disrupt cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of related compounds in vitro. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM depending on the assay format (2D vs. 3D) . These findings suggest that the compound may have comparable efficacy.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated using standard broth microdilution methods against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibits promising antibacterial effects, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies
-
Study on Antitumor Efficacy :
- A recent study tested several benzothiophene derivatives, including this compound, against human lung cancer cells.
- Results showed that the compound significantly inhibited cell growth in both 2D and 3D cultures, indicating its potential as an effective anticancer drug.
-
Evaluation of Antimicrobial Properties :
- In another study focusing on antimicrobial activity, this compound was tested against common bacterial pathogens.
- The compound demonstrated notable inhibition zones in agar diffusion tests, highlighting its effectiveness as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
